molecular formula C5H3Cl2N3O B15093652 4,6-Dichloropyrimidine-5-carbaldehyde oxime

4,6-Dichloropyrimidine-5-carbaldehyde oxime

Cat. No.: B15093652
M. Wt: 192.00 g/mol
InChI Key: AEQBNPPKIJAQDQ-BCTAIJSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of pharmacological activities and applications in various fields.

Preparation Methods

The synthesis of 4,6-DICHLORO-5-HYDROXYIMINOPYRIMIDINE typically involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4,6-DICHLORO-5-HYDROXYIMINOPYRIMIDINE undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,6-DICHLORO-5-HYDROXYIMINOPYRIMIDINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,6-DICHLORO-5-HYDROXYIMINOPYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active site residues, while the chlorine atoms may enhance binding affinity through hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects .

Comparison with Similar Compounds

4,6-DICHLORO-5-HYDROXYIMINOPYRIMIDINE can be compared with other pyrimidine derivatives, such as:

The uniqueness of 4,6-DICHLORO-5-HYDROXYIMINOPYRIMIDINE lies in its oxime group, which imparts distinct chemical properties and potential biological activities compared to other pyrimidine derivatives.

Properties

Molecular Formula

C5H3Cl2N3O

Molecular Weight

192.00 g/mol

IUPAC Name

(NE)-N-[(4,6-dichloropyrimidin-5-yl)methylidene]hydroxylamine

InChI

InChI=1S/C5H3Cl2N3O/c6-4-3(1-10-11)5(7)9-2-8-4/h1-2,11H/b10-1+

InChI Key

AEQBNPPKIJAQDQ-BCTAIJSYSA-N

Isomeric SMILES

C1=NC(=C(C(=N1)Cl)/C=N/O)Cl

Canonical SMILES

C1=NC(=C(C(=N1)Cl)C=NO)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.